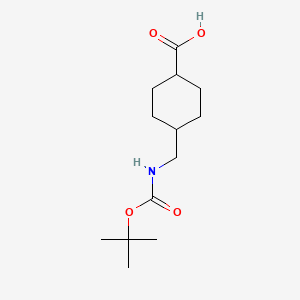

BOC-TRANEXAMIC ACID

Description

Significance as a Versatile Building Block in Organic Synthesis

In the field of organic chemistry, a "building block" is a molecule that can be used to construct more complex molecular architectures. Boc-tranexamic acid serves as a versatile building block due to the presence of two key functional groups: the protected amino group and the carboxylic acid group. cymitquimica.com This bifunctionality allows for a wide range of chemical modifications, enabling the synthesis of diverse and complex molecules. chemimpex.com

The cyclohexane (B81311) ring in its structure also provides a rigid scaffold, which can be advantageous in designing molecules with specific three-dimensional orientations. cymitquimica.com This structural feature is particularly important in medicinal chemistry, where the shape of a molecule is often critical to its biological activity. The ability to selectively react at either the amino or the carboxylic acid terminus, after deprotection of the former, makes this compound a highly valuable intermediate in multi-step synthetic sequences. chemimpex.com

Overview of Research Paradigms and Methodological Approaches

Research involving this compound spans several scientific disciplines and employs a variety of methodological approaches. In medicinal chemistry, it is a key intermediate in the synthesis of antifibrinolytic agents, which are crucial for managing bleeding disorders. chemimpex.com The research paradigm here often involves the design and synthesis of novel tranexamic acid derivatives with improved pharmacological properties. nih.gov

In the realm of peptide synthesis, this compound is incorporated into peptide chains to create peptidomimetics or to introduce a non-natural amino acid with specific structural properties. chemimpex.com The methodologies employed in this context are often based on solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and automated construction of peptides. chemimpex.com

Furthermore, the unique properties of this compound are being explored in materials science for the development of new polymers and for the surface modification of materials. The research approaches in this area focus on leveraging the compound's bifunctionality to create novel materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Boc Tranexamic Acid and Its Derivatives

Protecting Group Strategies: tert-Butyloxycarbonyl (Boc) Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality in tranexamic acid, rendering it as Boc-tranexamic acid. chemimpex.comcymitquimica.com This protection is a cornerstone in peptide synthesis and other organic transformations, preventing the nucleophilic amine from engaging in undesired side reactions. total-synthesis.com

Mechanistic Aspects of Boc-Protection

The most common method for the introduction of the Boc group onto the amino group of tranexamic acid involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O). total-synthesis.comcommonorganicchemistry.com The mechanism of this reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine in tranexamic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. commonorganicchemistry.com

This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the N-Boc protected tranexamic acid and a tert-butyl carbonate leaving group. commonorganicchemistry.com This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide. jk-sci.com The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com While the reaction can proceed without a base, bases such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) are often employed to neutralize the protonated amine and facilitate the reaction. total-synthesis.com

Alternative reagents for Boc protection include tert-butyl chloroformate (Boc-Cl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), though Boc anhydride is more commonly used due to its stability and convenience. total-synthesis.com

Selective Deprotection Techniques and Reagents

The Boc group is prized for its acid lability, allowing for its selective removal under conditions that often leave other protecting groups intact. total-synthesis.comwikipedia.org The deprotection is typically achieved with strong acids. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which triggers the fragmentation of the protecting group into a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine of tranexamic acid. total-synthesis.comjk-sci.com

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the sensitivity of the substrate and the presence of other protecting groups. acsgcipr.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective. jk-sci.comwikipedia.org Hydrogen chloride (HCl) in solvents such as methanol (B129727) or ethyl acetate (B1210297) is also a common choice. wikipedia.org

For substrates that are sensitive to harsh acidic conditions, milder or more selective deprotection methods have been developed. Lewis acids, such as aluminum chloride (AlCl₃), can facilitate the selective cleavage of the N-Boc group. wikipedia.org Other reported methods include the use of oxalyl chloride in methanol, which offers a mild deprotection strategy for a range of compounds. rsc.orgrsc.org Additionally, thermal deprotection in the absence of an acid catalyst has been shown to be effective, particularly in continuous flow systems, and can offer selectivity based on temperature control. nih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | 50% in Dichloromethane (DCM) | Commonly used in solid-phase peptide synthesis. chempep.com |

| Hydrogen chloride (HCl) | 3 M in Ethyl Acetate or Methanol | Effective and widely used. wikipedia.org |

| Aluminum chloride (AlCl₃) | - | Offers selectivity in the presence of other protecting groups. wikipedia.org |

| Oxalyl chloride/Methanol | Room temperature | A mild deprotection method. rsc.orgrsc.org |

| Cerium(III) chloride/Sodium iodide | Acetonitrile (B52724) | Can be used for selective deprotection. thieme-connect.com |

| Aqueous phosphoric acid | - | An environmentally benign option. organic-chemistry.org |

Peptide Coupling Reactions in this compound Integration

The integration of this compound into peptide chains is a critical step in the synthesis of various bioactive molecules. This process relies on the formation of an amide bond between the carboxylic acid of this compound and the amino group of another amino acid or peptide fragment. bachem.com

Carbodiimide-Mediated Coupling Approaches

Carbodiimides are a class of highly effective coupling reagents for peptide bond formation. americanpeptidesociety.org Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are two of the most commonly used carbodiimides. americanpeptidesociety.orgpeptide.com The mechanism involves the activation of the carboxylic acid of this compound by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the desired peptide bond and a urea (B33335) byproduct (dicyclohexylurea for DCC and diisopropylurea for DIC). peptide.compeptide.com

A significant challenge with carbodiimide-mediated coupling is the potential for racemization of the activated amino acid. peptide.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included in the reaction mixture. americanpeptidesociety.orgpeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine component. americanpeptidesociety.org For applications requiring aqueous conditions, a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), is frequently used. bachem.compeptide.com

Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) is a powerful methodology for the stepwise assembly of peptides on an insoluble polymer support. bachem.com The Boc strategy for SPPS involves the use of Boc-protected amino acids, including this compound, for the elongation of the peptide chain. seplite.com

The general process begins with the attachment of the C-terminal amino acid to a suitable resin, such as a Merrifield, PAM, or BHA resin. chempep.comseplite.com The synthesis then proceeds through a series of cycles, each consisting of two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid. bachem.compeptide.com

The deprotection step is typically carried out using a solution of 50% TFA in DCM. chempep.com Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized to the free amine before the subsequent coupling reaction. peptide.compeptide.com This is commonly achieved by treating the resin with a base like DIPEA. peptide.com

The coupling of the next Boc-protected amino acid, such as this compound, is then performed using one of the coupling reagents and methods described in section 2.2. seplite.com The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com

Upon completion of the synthesis, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. In Boc-based SPPS, this final cleavage is typically accomplished using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). springernature.compeptide.com

Incorporation into Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) represents a key strategy for the development of peptides with unique structural and functional properties. The orthogonal nature of the Boc and Fmoc protecting groups is central to this approach. In Fmoc-SPPS, the temporary Nα-Fmoc group is cleaved under basic conditions (e.g., with piperidine), while the Boc group on the tranexamic acid aminomethyl group remains stable. This allows for the sequential addition of Fmoc-protected amino acids to the growing peptide chain. The Boc group, along with other acid-labile side-chain protecting groups, is then typically removed in the final cleavage step from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA).

The coupling of this compound to the resin-bound peptide chain is achieved using standard peptide coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve coupling efficiency. Uronium/aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are also highly effective. The choice of solvent, typically N,N-dimethylformamide (DMF), and reaction temperature are optimized to ensure complete and efficient coupling.

Monitoring the completion of both the deprotection and coupling steps is essential for the synthesis of high-quality peptides. The Kaiser test, or other colorimetric tests, can be used to detect the presence of free primary amines after the Fmoc deprotection step, confirming its successful removal. Similarly, monitoring the disappearance of free amines after the coupling step indicates the successful addition of the amino acid.

Development of this compound-Containing Peptide Sequences

The integration of this compound into peptide sequences has led to the development of novel compounds with potential therapeutic applications. The synthesis of dipeptides containing tranexamic acid has been reported, demonstrating the feasibility of forming peptide bonds with this non-proteinogenic amino acid. In one study, dipeptides were synthesized by coupling Boc-protected tranexamic acid with various amino acid esters. researchgate.net The coupling was facilitated by the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a coupling reagent, resulting in good to very good yields. researchgate.net

The characterization of these novel peptides is crucial to confirm their identity and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized peptides, while Mass Spectrometry (MS) is employed to confirm their molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the peptide sequence and the successful incorporation of the this compound moiety.

| Peptide Sequence | Synthesis Method | Key Findings |

| This compound-Amino Acid Ester Dipeptides | Solution-phase synthesis using DMT/NMM/TsO⁻ coupling reagent | Good to very good yields were achieved, demonstrating efficient peptide bond formation. |

| Tranexamic Acid-Peptide Libraries | Solid-phase peptide synthesis | Enabled the screening for peptides with enhanced stability and biological activity. |

Synthesis of Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of a wide array of complex molecular architectures beyond linear peptides. Its protected amino group and reactive carboxylic acid functionality allow for the strategic construction of derivatives with tailored properties.

Amide and Ester Derivative Synthesis from this compound

The carboxylic acid group of this compound can be readily converted into a variety of amide and ester derivatives. Standard amide bond formation reactions, employing coupling reagents such as DCC, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU, can be used to react this compound with a diverse range of primary and secondary amines, yielding the corresponding amides.

Similarly, ester derivatives can be synthesized through esterification reactions. For instance, alkyl esters of tranexamic acid have been prepared to enhance its skin permeability. This involves the reaction of tranexamic acid with the corresponding alcohol in the presence of a catalyst. The synthesis of butyl and octyl esters of tranexamic acid has been reported to significantly improve skin penetration and deposition compared to the parent drug. peptide.com These ester derivatives are designed to be hydrolyzed by esterases in the skin, releasing the active tranexamic acid.

| Derivative Type | Synthetic Approach | Potential Application |

| Amide Derivatives | Coupling of this compound with various amines using standard peptide coupling reagents. | Development of novel compounds with modified biological activities. |

| Ester Derivatives | Esterification of this compound with alcohols. | Prodrugs with enhanced skin permeability for topical applications. peptide.com |

Design and Synthesis of Tranexamic Acid Prodrugs Utilizing Boc-Protection

The Boc protecting group plays a crucial role in the design and synthesis of tranexamic acid prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism.

Several prodrug strategies for tranexamic acid have been explored, often involving the modification of its carboxylic acid or amino group. The Boc group can be used to temporarily protect the amino group while modifications are made to the carboxylic acid moiety. For example, acyloxyalkyl carbamate (B1207046) prodrugs of tranexamic acid have been developed to improve its oral bioavailability.

In one study, four tranexamic acid prodrugs were designed based on the acid-catalyzed hydrolysis of maleamic acid amide derivatives. nih.gov The synthesis of these prodrugs involved the coupling of tranexamic acid with different linker molecules. The rate of release of tranexamic acid from these prodrugs was found to be dependent on the pH of the medium, with faster release under acidic conditions. nih.gov

Chemo-Enzymatic Synthesis Approaches for Modified Tranexamic Acid Analogues

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to create novel molecules. Enzymes, such as lipases, can be used to catalyze specific reactions with high selectivity and under mild conditions.

Lipases are particularly useful for the synthesis of esters. Lipase-catalyzed esterification of tranexamic acid with various alcohols can be employed to produce a range of ester derivatives. This enzymatic approach offers a green and efficient alternative to traditional chemical methods. For instance, Lipase PS has been used in the kinetic resolution of tranexamic acid derivatives. researchgate.net

While specific examples of chemo-enzymatic synthesis to produce a wide range of modified tranexamic acid analogues are not extensively detailed in the currently available literature, the principles of biocatalysis offer a promising avenue for future research in this area. The use of other enzymes, such as amidases or proteases in reverse, could potentially be explored for the synthesis of novel amide derivatives of tranexamic acid.

Integration into Diketopiperazine and Dendrimer Structures

Diketopiperazines (DKPs) are cyclic dipeptides that are prevalent in nature and exhibit a wide range of biological activities. The synthesis of DKPs typically involves the cyclization of a dipeptide precursor. While the direct incorporation of tranexamic acid into a diketopiperazine structure is not yet widely reported, the synthesis of dipeptides containing tranexamic acid suggests the feasibility of creating such cyclic structures. The synthesis would likely involve the formation of a dipeptide containing tranexamic acid and another amino acid, followed by a cyclization step. The Boc protecting group on the tranexamic acid moiety would need to be strategically managed during the synthesis.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them attractive for various biomedical applications, including drug delivery. The integration of tranexamic acid into dendrimer structures can lead to multivalent systems with enhanced biological activity.

A study has reported the synthesis of multivalent tranexamic acid derivatives using a polyamidoamine (PAMAM) dendrimer core. acs.org In this work, multiple tranexamic acid units were conjugated to the surface of the dendrimer. This multivalent presentation of tranexamic acid was shown to significantly enhance its inhibitory activity against certain serine proteases. acs.org The synthesis of such dendrimeric structures typically involves the activation of the carboxylic acid group of this compound and its subsequent coupling to the amine-terminated branches of the dendrimer.

Sophisticated Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, dynamics, and interactions of chemical compounds in solution. psu.edunih.gov

High-Resolution 1H and 13C NMR for Structural Confirmation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the primary structural confirmation of Boc-tranexamic acid. nih.gov These one-dimensional techniques provide data on the chemical environment of each proton and carbon atom within the molecule, allowing for the verification of its constituent parts: the tranexamic acid backbone and the tert-butoxycarbonyl (Boc) protecting group.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclohexane (B81311) ring, the aminomethyl group, and the tert-butyl group of the Boc moiety are observed. drugbank.com Similarly, the ¹³C NMR spectrum displays characteristic resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the cyclohexane ring. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), and the spin-spin coupling constants (J), in Hertz (Hz), provide definitive evidence for the covalent framework of the molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Note: Exact chemical shifts can vary based on the solvent and specific derivative.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.44 (s, 9H) | ~28.3 (C(CH₃)₃), ~79.9 (C(CH₃)₃) |

| Boc (CO) | - | ~155.4 |

| Cyclohexane Ring | ~0.90-2.20 (m) | ~25.0-45.0 |

| -CH₂NH- | ~2.70-3.10 (m) | ~40.0-50.0 |

| -COOH | - | ~174.0 |

This table is generated based on typical values found in the literature for Boc-protected amino acids and tranexamic acid derivatives. mdpi.comijpsonline.com

Advanced Multidimensional NMR for Stereochemical and Conformational Analysis

While 1D NMR confirms the basic structure, advanced multidimensional NMR techniques are necessary to elucidate the stereochemistry and conformational preferences of this compound. nih.govcabidigitallibrary.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed.

COSY experiments establish proton-proton coupling networks, helping to assign the signals of the cyclohexane ring protons and confirm their connectivity.

HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon skeleton.

NOESY is particularly crucial for stereochemical and conformational analysis. nih.gov It identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY can confirm the trans configuration of the 1,4-disubstituted cyclohexane ring by showing spatial correlations between axial and equatorial protons. It can also provide insights into the preferred conformation of the molecule in solution. mdpi.com

The latest generation of NMR instrumentation offers high spectral resolution and sensitivity, which, when combined with advanced acquisition methods, facilitates the study of even complex molecules under physiologically relevant conditions. bruker.com

NMR Studies of Interactions in Solution-Phase Systems

NMR is a powerful method for studying non-covalent interactions between molecules in solution. nih.gov For this compound, NMR can be used to investigate its interactions with other molecules, such as receptors or other components in a formulation. Techniques like chemical shift perturbation mapping and Saturation Transfer Difference (STD) NMR are employed. nih.gov In chemical shift perturbation studies, the chemical shifts of this compound are monitored upon the addition of a binding partner. Significant changes in chemical shifts can indicate the binding site and provide information about the binding affinity.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. americanpharmaceuticalreview.com

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Conjugates

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its conjugates. americanpharmaceuticalreview.com ESI-MS is used to determine the accurate molecular weight of the parent compound and its derivatives. ijpsonline.com In the positive ion mode, this compound typically forms a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.

ESI-MS is also invaluable for characterizing conjugates of this compound, for instance, when it is coupled to peptides or other biomolecules. nih.gov The mass difference between the unconjugated and conjugated species allows for the confirmation of successful conjugation.

Tandem Mass Spectrometry (MS/MS) for Derivatization Products and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and impurity profiling. sterlingpharmasolutions.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to identify it and to characterize its structure. americanpharmaceuticalreview.com

For this compound, MS/MS can be used to:

Confirm the structure: The fragmentation pattern will show characteristic losses, such as the loss of the Boc group or cleavage of the cyclohexane ring, which are consistent with the proposed structure.

Identify derivatization products: When this compound is used in synthesis, MS/MS can be used to identify the products of derivatization reactions. researchgate.netresearchgate.net

Profile impurities: MS/MS is highly sensitive and can be used to detect and identify low-level impurities in a sample of this compound. americanpharmaceuticalreview.com This is crucial for quality control in pharmaceutical manufacturing.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of complex mixtures, allowing for the separation of components before their detection and fragmentation by the mass spectrometer. thaiscience.infonih.govnih.govnih.govnih.gov

Table 2: Common Fragment Ions Observed in MS/MS of Tranexamic Acid Derivatives

Note: The specific m/z values will depend on the precursor ion and the specific derivative.

| Precursor Ion | Fragment Ion | Interpretation |

| [M+H]⁺ | m/z corresponding to [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H]⁺ | m/z corresponding to [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |

| [M+H]⁺ | m/z corresponding to the loss of the Boc group | Cleavage of the N-Boc bond |

| [M+H]⁺ | Various ions from cyclohexane ring fragmentation | Characteristic ring cleavages |

This table is based on general fragmentation patterns of similar compounds. Specific fragmentation data for this compound would be obtained experimentally. nih.govchemrxiv.org

Chromatographic Separations and Quantification Methodologies

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures. Methodologies such as HPLC, UPLC-MS/MS, and GC are routinely utilized, often requiring derivatization of the parent compound, tranexamic acid, to enhance detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and its parent compound, tranexamic acid. Due to the lack of a strong chromophore in tranexamic acid, pre-column derivatization is a common strategy to enable UV detection. researchgate.netresearchgate.net

Method development often involves reversed-phase (RP) chromatography. For instance, a validated RP-HPLC method for a tranexamic acid derivative utilized a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (65:65 v/v) at a flow rate of 1 mL/min. researchgate.net Detection was achieved at 355 nm after derivatization with 2,4-dinitrofluorobenzene (Sanger's reagent). researchgate.nettandfonline.com This method demonstrated good linearity over a concentration range of 6-16 µg/mL with a high correlation coefficient (r² = 0.9999). tandfonline.com

Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, robustness, and system suitability. iajps.comactascientific.comjchr.org For example, a method for the simultaneous estimation of tranexamic acid and another compound showed linearity in the range of 100-500 µg/mL for tranexamic acid. iajps.com The precision is often confirmed by ensuring the relative standard deviation (%RSD) is below 2.0%. tandfonline.com

Table 1: Example of HPLC Method Parameters for Tranexamic Acid Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (65:65 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 355 nm (after derivatization) researchgate.net |

| Retention Time | 9.44 min researchgate.net |

| Linearity Range | 6-16 µg/mL tandfonline.com |

| Correlation Coefficient (r²) | 0.9999 tandfonline.com |

| LOD | 0.002124 µg/mL tandfonline.com |

| LOQ | 0.006434 µg/mL tandfonline.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Bioanalytical Research

For bioanalytical research requiring high sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for quantifying tranexamic acid and its derivatives like this compound in biological matrices such as human plasma. researchgate.netresearchgate.net These methods can achieve low limits of detection, often in the range of 0.01 to 0.5 µg/mL in blood plasma. researchgate.net

One approach involves a one-step protein precipitation with acetonitrile for sample preparation, followed by chromatographic separation on a UPLC BEH amide column. researchgate.net Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. researchgate.netnih.gov Interestingly, studies have shown that a protonated acetonitrile adduct of tranexamic acid can be the most abundant ion and can be used for quantification, offering high stability. researchgate.netresearchgate.net

Validation of these bioanalytical methods includes assessing selectivity, matrix effect, accuracy, precision, and stability. pharmjournal.ru A validated method for tranexamic acid in human plasma demonstrated linearity over a concentration range of 0.8-200 mg/L. researchgate.net

Table 2: UPLC-MS/MS Method Parameters for Tranexamic Acid in Human Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile researchgate.net |

| Chromatographic Column | UPLC BEH Amide researchgate.net |

| Ionization Mode | Electrospray Positive Ionization researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor > Product Ion (m/z) | 158 > 95 nih.gov |

| Linear Range | 0.02-10.00 µg/mL nih.gov |

| Lower Limit of Quantification | 0.02 µg/mL nih.gov |

Gas Chromatography (GC) Coupled with Derivatization Techniques

Gas Chromatography (GC) offers a high-resolution separation technique for volatile and thermally stable compounds. sigmaaldrich.com For non-volatile compounds like this compound and its parent molecule, derivatization is essential to increase their volatility. sigmaaldrich.com

A common derivatizing agent for tranexamic acid is ethyl chloroformate (ECF). jcsp.org.pkresearchgate.net The derivatization reaction is typically performed in a buffered solution (e.g., carbonate buffer at pH 9) and may require heating to ensure completion. jcsp.org.pk The resulting derivative can then be extracted with a solvent like chloroform (B151607) and analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS). jcsp.org.pkresearchgate.net

One GC-FID method utilized an HP-5 column (30 m x 0.32 mm i.d.) and achieved a linear calibration for tranexamic acid from 2-50 ng injected on the column. researchgate.net This method was also capable of simultaneously separating and determining aminocaproic acid. researchgate.net Another study used GC-MS for the determination of tranexamic acid in biological materials after direct derivatization in an aqueous medium. acs.orgnih.gov

Table 3: GC Method with Derivatization for Tranexamic Acid

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Ethyl Chloroformate (ECF) jcsp.org.pkresearchgate.net |

| Reaction pH | 9 (Carbonate Buffer) jcsp.org.pk |

| Column | HP-5 (30 m x 0.32 mm i.d.) researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Linear Range | 2-50 ng on-column researchgate.net |

| Extraction Solvent | Chloroform jcsp.org.pk |

Advanced Spectroscopic Methods

Spectroscopic methods provide valuable information about the molecular structure, functional groups, and quantitative properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and study intermolecular interactions within a sample. nih.gov For this compound, FTIR analysis can confirm the presence of the Boc protecting group and the carboxylic acid and amide functionalities.

In a study analyzing a tranexamic acid-loaded formulation, FTIR was used to check for interactions between the drug and excipients. rjpdft.com The characteristic peaks of tranexamic acid were observed at approximately 2980 cm⁻¹, 1600 cm⁻¹, 2850 cm⁻¹, and 1650 cm⁻¹. rjpdft.com The retention of these peaks in the final formulation indicated the absence of significant chemical interactions. rjpdft.com Similarly, FTIR has been used to characterize tranexamic acid in solid lipid nanoparticles and other formulations. tandfonline.com The analysis is typically performed by mixing the sample with dry potassium bromide (KBr) and compressing it into a disc. nih.gov

A study on tranexamic acid in tablets identified specific wavenumbers in the fingerprint region (1800-650 cm⁻¹) at 1638.2, 1541.3, and 1384.7 cm⁻¹ for quantification. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. iajps.com Since tranexamic acid itself lacks a significant chromophore, direct UV-Vis analysis is challenging. researchgate.net Therefore, derivatization is often required to produce a colored product that can be quantified.

One method involves reacting tranexamic acid with 2,4-dinitrofluorobenzene (DNFB) to produce a yellow-colored derivative with a maximum absorbance (λmax) at 370 nm. afjbs.com This method was found to be linear over a concentration range of 6-16 µg/ml. afjbs.com Another approach uses sodium 1,2-naphthoquinone-4-sulphonate, which reacts with tranexamic acid to form a reddish-orange chromogen with a λmax at 474 nm, showing linearity between 10-70 µg/ml. ijpsonline.com

In some cases, adding 0.01N hydrochloric acid to a methanolic solution of tranexamic acid can induce conjugation, allowing for UV detection. ijprs.com For derivatized tranexamic acid, a method using Sanger's reagent showed a detection wavelength of 355 nm. tandfonline.com

Table 4: UV-Vis Spectroscopic Methods for Tranexamic Acid Quantification

| Derivatizing Agent | Resulting Chromogen Color | λmax (nm) | Linear Range (µg/mL) |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) afjbs.com | Yellow | 370 | 6-16 |

| Sodium 1,2-naphthoquinone-4-sulphonate ijpsonline.com | Reddish-orange | 474 | 10-70 |

| Sanger's Reagent tandfonline.com | Not specified | 355 | 6-16 |

Spectrofluorimetry for Sensitive Detection of Derivatized Analytes

Spectrofluorimetry stands as a highly sensitive analytical technique for the quantification of fluorescent compounds. However, this compound, in its native state, does not possess intrinsic fluorescence due to the absence of a suitable fluorophore in its molecular structure. core.ac.uk To leverage the high sensitivity of spectrofluorimetry for its analysis, a chemical derivatization step is necessary. This process involves reacting this compound with a fluorogenic reagent to yield a highly fluorescent product.

Given that the primary amino group of the tranexamic acid moiety is protected by the tert-butyloxycarbonyl (BOC) group, derivatization strategies must target the available carboxylic acid functionality. A range of fluorescent labeling reagents has been developed for the derivatization of carboxylic acids, enabling their sensitive detection by spectrofluorimetry or high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net

A prominent class of such reagents is the coumarin-based alkyl halides, with 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) being a frequently employed example. nih.govsigmaaldrich.comsigmaaldrich.com The derivatization reaction involves the esterification of the carboxylic acid group of this compound with Br-Mmc. This reaction is typically carried out in a non-aqueous solvent in the presence of a catalyst, such as a crown ether, to facilitate the formation of the fluorescent coumarin (B35378) ester derivative. The resulting derivatized product exhibits strong fluorescence, allowing for its sensitive quantification.

The fluorescence properties of the resulting derivative, specifically its excitation and emission maxima, are dictated by the fluorophore introduced. For instance, derivatives formed with 4-bromomethyl-7-methoxycoumarin typically exhibit an excitation wavelength (λex) of approximately 322-325 nm and an emission wavelength (λem) of around 390-395 nm. sigmaaldrich.comsigmaaldrich.combezmialemscience.org

While specific, detailed research findings on the spectrofluorimetric analysis of derivatized this compound are not extensively documented in publicly available literature, the established methodologies for the fluorescent derivatization of other carboxylic acids provide a robust framework for its analysis. The reaction conditions and analytical parameters for such an analysis can be inferred from studies on analogous compounds.

Below are data tables summarizing the characteristics of suitable fluorescent derivatization reagents for the carboxylic acid group of this compound and the typical analytical parameters associated with their use.

Table 1: Fluorescent Derivatization Reagents for the Carboxylic Acid Group of this compound

| Derivatizing Reagent | Chemical Name | Functional Group Targeted | Resulting Derivative |

| Br-Mmc | 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Fluorescent Coumarin Ester |

| DBD-APy | (S)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | Carboxylic Acid | Fluorescent Benzoxadiazole Amide |

| ADAM | 9-Anthryldiazomethane | Carboxylic Acid | Fluorescent Anthrylmethyl Ester |

Table 2: Research Findings on Spectrofluorimetric Analysis of Carboxylic Acids using Coumarin-based Derivatization

| Analyte Type | Derivatizing Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Detection Method | Reference |

| Naturally Occurring Acids | 4-Bromomethyl-7-methoxycoumarin | 322 nm | 395 nm | HPLC with Fluorescence Detection | sigmaaldrich.comsigmaaldrich.com |

| Gemifloxacin (contains a carboxylic acid) | 4-Bromomethyl-7-methoxycoumarin | 325 nm | 390 nm | HPLC with Fluorescence Detection | bezmialemscience.org |

Chemical Compounds Mentioned

Computational Chemistry and Mechanistic Elucidation

Quantum Mechanical and Molecular Mechanics (QM/MM) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), and molecular mechanics (MM) are foundational tools for investigating molecular properties at the atomic level.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is widely employed to calculate the electronic structure of molecules, providing crucial information about their properties and reactivity. For Boc-Tranexamic Acid, DFT calculations can determine parameters such as frontier molecular orbital energies (HOMO-LUMO gap), molecular electrostatic potential (MEP), charge distribution, and dipole moments google.co.jpdoi.orgtandfonline.comscience.govtandfonline.comnih.gov. These electronic properties are fundamental in predicting how the molecule will interact with other species, including potential biological targets or reagents in chemical reactions.

For instance, studies on related compounds, such as tranexamic acid itself, have utilized DFT to analyze vibrational spectra, natural bond orbital (NBO) analysis, and molecular reactivity descriptors like Fukui functions google.co.jptandfonline.comscience.govtandfonline.comresearchgate.net. These analyses help identify potential sites for electrophilic or nucleophilic attack, thereby elucidating the molecule's chemical reactivity. The HOMO-LUMO gap, a key indicator of a molecule's stability and reactivity, has been calculated for various chemical entities using DFT, offering insights into charge transfer processes and potential for chemical transformations doi.orgtandfonline.comscience.govtandfonline.com.

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are also instrumental in mapping out reaction pathways and identifying transition states, which are critical for understanding reaction kinetics and mechanisms. For this compound, this can include studies related to its synthesis, potential degradation pathways, or the mechanisms of prodrug activation.

Research into tranexamic acid prodrugs has extensively used DFT to investigate acid-catalyzed hydrolysis mechanisms mdpi.comexo-ricerca.itresearchgate.netexo-ricerca.itscience.gov. These studies analyze the ground-state and transition-state structures, as well as reaction trajectories, to elucidate the rate-limiting steps in prodrug cleavage. For example, DFT calculations have been used to predict the half-life (t1/2) of tranexamic acid prodrugs under various pH conditions, correlating calculated rates with experimental observations exo-ricerca.itresearchgate.net. These findings are vital for designing prodrugs with controlled release profiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful means to study the temporal evolution of a molecular system, offering insights into conformational changes, flexibility, and interactions over time.

Dynamics of this compound in Solution and at Interfaces

MD simulations can explore the conformational landscape of this compound in different solvent environments. By simulating the movement of atoms over time, researchers can understand how the molecule behaves in solution, including its preferred conformations, flexibility of the cyclohexane (B81311) ring, and potential aggregation behaviors . These simulations can also be extended to study the molecule's behavior at interfaces, such as lipid bilayers, which is relevant for understanding its transport across biological membranes and its pharmacokinetic properties .

Simulation of Ligand-Biomolecule Interactions (e.g., DNA Binding)

MD simulations are also crucial for investigating how this compound interacts with biomolecules. While specific studies focusing on this compound and DNA binding are not prominently featured in the search results, tranexamic acid (TXA) itself has been computationally studied for its interactions with proteins involved in fibrinolysis, such as plasminogen nih.govresearchgate.netscispace.comommegaonline.orgmdpi.comdovepress.commdpi.comnih.gov. These studies use molecular docking and MD simulations to map binding sites, assess binding affinities, and understand the dynamic nature of these interactions. For instance, MD simulations have been used to analyze the binding of tranexamic acid to the lysine-binding sites (LBS) of plasminogen's Kringle 1 domain, which is critical for its antifibrinolytic activity researchgate.netmdpi.comdovepress.commdpi.comnih.gov. Such methodologies could be applied to this compound to predict its interactions with various biological targets.

In Silico Prodrug Design and Prediction of Bioconversion Pathways

Computational methods play a significant role in the rational design of prodrugs and the prediction of their in vivo bioconversion pathways. As mentioned earlier, DFT calculations have been used to model the acid-catalyzed hydrolysis of tranexamic acid prodrugs, providing insights into their stability and release kinetics mdpi.comexo-ricerca.itresearchgate.netexo-ricerca.itscience.gov. These studies help in designing prodrugs with tailored pharmacokinetic profiles, such as improved oral bioavailability or sustained release.

By analyzing reaction mechanisms and transition states computationally, researchers can predict how a prodrug will be cleaved in the body, releasing the active drug. This involves understanding the chemical environment, the nature of the promoieties, and the enzymatic or chemical catalysts involved in the bioconversion process mdpi.comexo-ricerca.itresearchgate.netexo-ricerca.itscience.govnih.govmdpi.com. For Boc-protected compounds, the removal of the Boc group is a common bioconversion step, often occurring under acidic conditions or via enzymatic hydrolysis, and computational models can help predict the efficiency and conditions for this deprotection.

Quantitative Structure-Activity Relationships (QSAR) in Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in drug design, correlating a molecule's chemical structure with its biological activity. For prodrugs like this compound, QSAR models help predict how structural modifications, such as the addition of the BOC group, influence properties like solubility, stability, and ultimately, the release of the active drug. These studies can identify key structural features that enhance efficacy or improve pharmacokinetic profiles. QSAR models are built using mathematical algorithms that correlate physicochemical properties (e.g., molecular size, shape, electronic structure, hydrophobicity) with biological activities, enabling the design of more effective and safer drugs itmedicalteam.pl. For BOC-protected amino acid prodrugs, QSAR can guide the optimization of linker moieties and protecting group strategies to achieve desired release kinetics and cellular uptake uef.fiaacrjournals.org.

Modeling of Intramolecular and Enzymatic Hydrolysis Kineticsnih.govnih.govacs.org

The efficacy of prodrugs often hinges on their controlled release of the active pharmaceutical ingredient. This compound, as a BOC-protected derivative, is expected to undergo hydrolysis to release the parent tranexamic acid. The kinetics of this hydrolysis, whether intramolecular (chemical) or enzymatic, are critical for its therapeutic profile.

Intramolecular Hydrolysis: The BOC group is typically labile under acidic conditions, suggesting that this compound could undergo acid-catalyzed hydrolysis, potentially releasing tranexamic acid in the acidic environment of the stomach or other physiological compartments exo-ricerca.itresearchgate.net. Studies on similar BOC-protected amino acid ester prodrugs have shown that the rate of hydrolysis can be dependent on pH and acid concentration nih.govresearchgate.net. For instance, the BOC group can be removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid researchgate.net. The kinetics of such reactions can be modeled to predict the rate of drug release.

Enzymatic Hydrolysis: While BOC-protected amino acids are often designed for enzymatic cleavage, the specific enzymatic hydrolysis kinetics of this compound would depend on the enzymes present in biological systems. Research into amino acid ester prodrugs indicates that enzymatic stability can vary significantly, with some prodrugs showing high stability in plasma and others rapid hydrolysis aacrjournals.orgnih.govbiointerfaceresearch.com. The BOC group itself is generally stable to many esterases but can be cleaved by specific enzymes or under certain chemical conditions.

Mechanistic Investigations of Biological Activity (from a chemical perspective)

Tranexamic acid's primary antifibrinolytic mechanism involves its interaction with the fibrinolytic system, specifically targeting plasminogen and its activators. This compound, upon hydrolysis, is expected to exert similar effects.

Molecular Basis of Anti-fibrinolytic Action of Tranexamic Acid Derivativesresearchgate.netashpublications.orgoup.comnih.govalquds.edu

Tranexamic acid (TXA) functions as a potent antifibrinolytic agent by interfering with the plasminogen-plasmin system, which is responsible for breaking down fibrin (B1330869) clots. Its molecular basis of action lies in its structural similarity to lysine (B10760008). TXA reversibly binds to the lysine-binding sites (LBSs) on plasminogen, particularly within its kringle domains (K1-K5) nih.govnih.govmdpi.com. This binding is crucial because plasminogen activation to plasmin, catalyzed by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), typically occurs on the surface of fibrin clots, which are rich in lysine residues nih.govpatsnap.comresearchgate.net. By occupying these lysine-rich sites on plasminogen, TXA prevents plasminogen from binding effectively to fibrin and to its activators researchgate.netresearchgate.net. Consequently, the conversion of plasminogen to active plasmin is significantly reduced, thereby inhibiting the degradation of fibrin clots and stabilizing hemostasis patsnap.comdrugbank.comwikipedia.org. At higher concentrations, TXA can also directly inhibit plasmin activity, although its primary mechanism is considered to be through plasminogen binding oup.comwikipedia.orgmdpi.com.

Interactions with Plasminogen Lysine Binding Sitesresearchgate.netashpublications.orgoup.comnih.govalquds.edu

The interaction of TXA with plasminogen's lysine-binding sites (LBSs) is central to its antifibrinolytic activity. Plasminogen possesses multiple LBSs, with one high-affinity site and several lower-affinity sites, primarily located within its kringle domains nih.govdrugbank.comnih.gov. These sites are critical for plasminogen's interaction with fibrin and cellular receptors, which is a prerequisite for its activation by tPA or uPA nih.govpatsnap.com. TXA, as a lysine analog, mimics these lysine residues, competitively binding to these LBSs nih.govdrugbank.comdroracle.ai. This binding event stabilizes plasminogen in a conformation that is less susceptible to activation nih.govpatsnap.com. Specifically, the carboxyl group of TXA can form salt bridges and hydrogen bonds with residues like Arg71 and Tyr36, while its amino group engages in pi-cationic interactions with tryptophan residues (Trp62, Trp72) within the LBS of plasminogen's kringle domains nih.govresearchgate.net. This high-affinity interaction effectively blocks the access of fibrin and activators to plasminogen, thereby preventing the formation of active plasmin and the subsequent lysis of fibrin clots researchgate.netnih.govresearchgate.net.

Frontiers in Chemical Biology and Material Science Research

Rational Design of Chemically Modified Therapeutic Agents

The modification of biologically active molecules to enhance their therapeutic properties is a cornerstone of modern medicinal chemistry. Boc-tranexamic acid, a protected derivative of the antifibrinolytic agent tranexamic acid, serves as a critical building block in this endeavor. The tert-butyloxycarbonyl (Boc) protecting group masks the primary amine of tranexamic acid, enabling selective chemical transformations at the carboxylic acid moiety and preventing unwanted side reactions. chemimpex.comcymitquimica.com This strategic protection is fundamental to the rational design of novel therapeutic agents with improved efficacy, targeted delivery, and controlled release profiles.

Tranexamic acid is a synthetic analogue of the amino acid lysine (B10760008), and its biological activity stems from its ability to block the lysine-binding sites on plasminogen, thereby inhibiting fibrinolysis. medicopublication.comnih.govwikipedia.org The rational design of more potent or selective lysine analogues often begins with the tranexamic acid scaffold. The use of this compound is pivotal in the synthesis of these new chemical entities.

Researchers have employed computational methods, such as density functional theory (DFT), to design tranexamic acid prodrugs with tailored release characteristics. alquds.edu By calculating the acid-catalyzed hydrolysis rates of various maleamic acid amide derivatives, scientists can predict the stability and release kinetics of potential prodrugs. alquds.edu This structure-based approach allows for the design of molecules that release tranexamic acid in a sustained manner under specific physiological conditions, such as the acidic environment of the stomach. alquds.edu For instance, DFT calculations predicted the half-life (t1/2) for the conversion of designed prodrugs to the parent drug at different pH values, guiding the synthesis of candidates with optimal pharmacokinetic profiles. alquds.edu The synthesis of these rationally designed prodrugs relies on the selective reactivity of this compound, which allows for the formation of the amide linkage without interference from the protected amine.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic side effects. This compound is an essential intermediate in the synthesis of materials for such systems.

One innovative approach involves the encapsulation of tranexamic acid within liposomes for trauma-targeted delivery. nih.gov To achieve site-selectivity, the liposome (B1194612) surface is decorated with a fibrinogen-mimetic peptide that anchors to activated platelets within a blood clot. nih.gov The synthesis of these targeted nanovesicles involves loading tranexamic acid into the liposomes. While the study focuses on tranexamic acid, the principles of conjugation chemistry often require protected intermediates like this compound to facilitate the attachment of targeting ligands to the delivery vehicle. This strategy has shown promise in rat liver hemorrhage models, where targeted delivery improved hemostasis and survival while avoiding the systemic complications associated with free tranexamic acid. nih.gov

Another strategy involves the use of nano-collagen carriers. These biocompatible nanomaterials can be functionalized to deliver agents like tranexamic acid for applications such as the treatment of skin pigmentation. The development of such functionalized biomaterials often requires the chemical modification of the active agent, a process facilitated by the use of its Boc-protected form to ensure specific and controlled conjugation.

Biomolecular Conjugation and Bioconjugation Chemistry

Bioconjugation chemistry involves the covalent attachment of molecules to biomacromolecules like peptides and polymers. This compound is a valuable reagent in this field, enabling the incorporation of the tranexamic acid moiety into larger, more complex structures for therapeutic or research purposes. chemimpex.comsolubilityofthings.com The Boc group ensures that the amine is unreactive during the coupling reactions, and it can be easily removed under mild acidic conditions once the conjugation is complete. cymitquimica.com

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that leverage the targeting capabilities of peptides to deliver a cytotoxic or biologically active payload to specific cells or tissues. acs.org The synthesis of PDCs containing tranexamic acid often utilizes protected forms like this compound or the analogous Fmoc-tranexamic acid.

Research has demonstrated the synthesis of dipeptides incorporating tranexamic acid. researchgate.netnih.gov In a typical synthetic scheme, an N-protected amino acid (like N-Boc-glycine) is coupled with an ester of tranexamic acid. nih.gov The Boc group on the tranexamic acid moiety (or the incoming amino acid) prevents self-polymerization and directs the amide bond formation. nih.gov The coupling is often facilitated by reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov This methodology has been used to create a library of dipeptides with potential antifibrinolytic properties. nih.gov

Furthermore, tranexamic acid has been incorporated as a linker component in advanced PDCs, such as Pluvicto, a radioligand therapy. acs.org The synthesis of such complex molecules requires a stepwise assembly, where protected amino acids and linkers, including derivatives of tranexamic acid, are sequentially added. acs.orgiris-biotech.de The use of Boc- or Fmoc-protected tranexamic acid is crucial for solid-phase peptide synthesis (SPPS), the standard method for constructing these conjugates. iris-biotech.deijpsonline.com

Table 1: Research Findings on Peptide-Drug Conjugates with Tranexamic Acid

| Research Focus | Synthetic Approach | Key Findings | Reference(s) |

| Dipeptide Synthesis | Solution-phase coupling using DMT/NMM/TsO⁻ with N-Boc protected amino acids and tranexamic acid esters. | Successful synthesis of eight dipeptide derivatives in good to very good yields. These compounds were evaluated for hemostatic activity. | researchgate.netnih.gov |

| PDC Linker Component | Solid-phase peptide synthesis (SPPS) incorporating tranexamic acid derivatives as part of the linker structure. | Tranexamic acid is a component of the linker in the clinically approved radiopharmaceutical Pluvicto, connecting the targeting motif to the payload. | acs.org |

| DNA-Binding Derivatives | Fmoc solid-phase peptide synthesis to attach various amino acids to tranexamic acid. | Tranexamic acid derivatives showed enhanced binding affinity to calf thymus DNA compared to the parent molecule, suggesting potential for new applications. | ijpsonline.com |

The unique properties of tranexamic acid can be imparted to polymers and other materials through chemical conjugation. This process creates functionalized materials with applications in medicine and biotechnology. This compound is an ideal starting material for these syntheses.

One study detailed the synthesis of a topical polymer conjugate for treating bleeding. wildlife-biodiversity.com Carboxylated polyvinylpyrrolidone (B124986) was modified by forming an amide bond with tranexamic acid. wildlife-biodiversity.com To achieve this specific linkage, the amine group of tranexamic acid must be protected during the reaction with the polymer's carboxyl groups, a role perfectly suited for the Boc group. The resulting conjugate demonstrated a sustained release of the drug and potent antifibrinolytic activity. wildlife-biodiversity.com

In another example, degradable hemostatic short fibers were constructed by grafting tranexamic acid onto bacterial nanocellulose (BNC). nih.gov The BNC was first oxidized to introduce carboxyl groups, which were then reacted with tranexamic acid to form amide bonds. nih.gov Again, protecting the amine of tranexamic acid with a group like Boc would be a standard and necessary step to ensure the desired reaction occurs. These functionalized fibers were shown to rapidly activate coagulation and inhibit internal hemorrhage in animal models. nih.gov

Multivalent inhibitors have also been developed using dendritic polymers like polyamidoamine (PAMAM). acs.org In this work, Fmoc-tranexamic acid was coupled to the PAMAM dendrimer to create multivalent displays of tranexamic acid, which showed enhanced inhibition of serine proteases like plasmin. acs.org The synthetic strategy is analogous to using this compound, highlighting the importance of amine protection in creating such complex, functional materials.

Table 2: Functionalized Polymers and Materials Incorporating Tranexamic Acid

| Material | Synthetic Strategy | Intended Application | Key Research Finding | Reference(s) |

| Carboxylated Polyvinylpyrrolidone Conjugate | Amide bond formation between the polymer's carboxyl groups and tranexamic acid. | Topical hemostatic agent | The polymer conjugate exhibited sustained drug release and enhanced antifibrinolytic activity compared to pure tranexamic acid at high doses. | wildlife-biodiversity.com |

| Bacterial Nanocellulose Fibers | Grafting of tranexamic acid onto oxidized BNC via amide bonds. | Hemostatic material for invisible hemorrhage | The functionalized fibers (OBNC-TXA) rapidly activated coagulation and effectively inhibited internal bleeding in rat trauma models. | nih.gov |

| PAMAM Dendrimers | Coupling of Fmoc-tranexamic acid to PAMAM dendrimers of different generations. | Multivalent serine protease inhibitors | Multivalent tranexamic acid inhibitors were stronger active site inhibitors of plasmin compared to the monovalent form. | acs.org |

Advanced Chemical Tools for Biochemical Pathway Probing

This compound serves as a crucial synthetic intermediate for creating chemical tools used to investigate complex biological processes. The parent molecule, tranexamic acid, is known to interact with the fibrinolytic system by inhibiting the conversion of plasminogen to plasmin. smpdb.canih.gov Derivatives synthesized from this compound can be used to probe this and other pathways with greater specificity or to study related enzymatic processes.

For example, studies have investigated the effects of tranexamic acid derivatives, such as N-Acetyl-Tranexamic acid and N-Phthaloyl-Tranexamic acid, on the metabolism of glutathione (B108866) and thiols in leukocytes. archivepp.com The synthesis of these derivatives starts with tranexamic acid, and the use of a protected intermediate like this compound would facilitate controlled N-acylation. The findings indicated that these derivatives modulate thiol concentrations, suggesting their potential as tools to probe cellular redox states and the pharmacological effects of tranexamic acid beyond fibrinolysis. archivepp.com

Furthermore, tranexamic acid itself has been shown to have effects on signaling pathways beyond coagulation, such as inhibiting the PARP1/NF-κB signaling pathway in a model of acute lung injury. semanticscholar.org The synthesis of labeled or modified versions of tranexamic acid, enabled by intermediates like this compound, could provide more sophisticated tools to dissect these anti-inflammatory mechanisms. By incorporating reporter tags or photo-crosslinking groups, researchers can identify specific binding partners and elucidate the molecular targets responsible for these secondary effects.

Synthesis of Probes for Fibrinolysis and Coagulation Pathway Studies

This compound, a derivative of the antifibrinolytic drug tranexamic acid, serves as a crucial intermediate in the synthesis of specialized molecular probes for studying the complex biological pathways of coagulation and fibrinolysis. chemimpex.com The tert-butyloxycarbonyl (BOC) protecting group is key to its utility. By temporarily blocking the reactive amine group of tranexamic acid, the BOC group allows for selective chemical modifications to be made at the molecule's carboxylic acid site. This targeted synthesis strategy is essential for creating sophisticated tools to investigate the mechanisms of blood clot formation and dissolution. chemimpex.commdpi.com

The primary mechanism of tranexamic acid involves blocking the lysine-binding sites on plasminogen, which prevents its conversion to the active enzyme plasmin and thereby inhibits the breakdown of fibrin (B1330869) clots. nih.govfrontiersin.orgnih.gov Probes derived from this compound are designed to mimic this interaction, enabling researchers to visualize and quantify the components of the fibrinolytic system.

A common synthetic strategy involves coupling the carboxylic acid end of this compound with other molecules, such as fluorescent tags or other amino acids, using a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comnih.gov Once the desired modification is complete, the BOC group can be removed under acidic conditions, re-exposing the amine group and finalizing the probe. mdpi.commdpi.com This process has been used to synthesize dipeptides and other derivatives containing tranexamic acid for hemostatic activity studies. mdpi.comnih.govresearchgate.net For example, isothiocyanate derivatives of tranexamic acid have been synthesized for evaluation as antibacterial agents. mdpi.com

These synthesized probes are instrumental in biochemical research aimed at understanding the roles of plasminogen and fibrin in both healthy and disease states. chemimpex.com By using these tailored molecules, scientists can conduct detailed investigations into conditions involving excessive fibrinolysis, such as in trauma-induced coagulopathy, and develop new therapeutic strategies. chemimpex.commdpi.com

Development of Diagnostic Reagents Based on this compound Derivatives

Building on the synthetic principles outlined previously, this compound is a foundational component in the development of novel diagnostic reagents. These reagents are designed for assays that measure fibrinolytic activity, providing critical data for clinical diagnostics. chemimpex.com

The development of such diagnostic tools is crucial because direct measurement of tranexamic acid (TXA) in clinical settings is not routinely available. nih.gov To address this gap, researchers have engineered innovative assays. One such example is a fluorescence resonance energy transfer (FRET)-based assay designed to quantify TXA concentrations in plasma. This assay utilizes fluorescently labeled plasminogen and fibrin degradation products (FDPs) labeled with a fluorescence quencher. nih.gov

In this system, when the labeled plasminogen binds to the quencher-labeled FDPs, the fluorescent signal is diminished. The presence of tranexamic acid, however, competitively inhibits this binding, causing the plasminogen to dissociate from the FDPs. This dissociation leads to a measurable increase in fluorescence, which is directly proportional to the concentration of tranexamic acid in the sample. nih.gov This method has shown high sensitivity and could serve as the basis for a rapid, point-of-care tool to monitor drug levels in patients. nih.gov

Derivatives of tranexamic acid have also been used to modify electrodes for the electrochemical detection of other compounds, indicating their versatility in sensor technology. pjaec.pkresearchgate.net For instance, gold nanoparticles derived from tranexamic acid have been used to create sensitive sensors for quantifying various drugs in biological samples. pjaec.pkresearchgate.net

The following table summarizes key tranexamic acid derivatives and their applications in diagnostics and research.

| Derivative/System | Application | Principle of Operation | Reference |

| Fluorescently Labeled Plasminogen / Quencher-Labeled FDPs | Quantification of Tranexamic Acid in Plasma | FRET-based assay where TXA competitively inhibits binding, causing a measurable increase in fluorescence. | nih.gov |

| Tranexamic Acid-Derived Gold Nanoparticles (Tr-AuNps) | Electrochemical Sensor | Modified glassy carbon electrode provides a catalytic surface for the oxidation of target analytes (e.g., furosemide, nalbuphine). | pjaec.pkresearchgate.net |

| Dipeptide Derivatives | Hemostatic Activity Screening | Synthesized amides are tested in blood plasma clotting assays (TT, PT, aPTT) to evaluate effects on coagulation. | mdpi.comnih.gov |

| Isothiocyanate Derivatives | Antibacterial Activity Screening | Derivatives are tested against bacterial strains like E. coli and S. aureus. | mdpi.com |

FDPs: Fibrin Degradation Products, FRET: Fluorescence Resonance Energy Transfer, Tr-AuNps: Tranexamic Acid-Derived Gold Nanoparticles, TT: Thrombin Time, PT: Prothrombin Time, aPTT: Activated Partial Thromboplastin Time.

Emerging Research Directions and Future Perspectives

Novel Applications in Supramolecular Chemistry and Nanomaterials

The unique molecular structure of tranexamic acid is being explored for novel applications in supramolecular chemistry and nanomaterials. Supramolecular chemistry focuses on systems of two or more molecules held together by non-covalent bonds. Recently, researchers developed a supramolecular form of tranexamic acid by combining it with glycolic acid. researchgate.netrsc.org This new complex, GATA, demonstrated enhanced transdermal permeability, penetrating the skin more than 2.5 times deeper than pure tranexamic acid, without damaging the skin barrier. researchgate.netrsc.org This was achieved through the formation of specific non-covalent interactions, which were analyzed using single crystal analysis and computer-aided simulations. researchgate.netrsc.org

In the field of nanomaterials, tranexamic acid and its derivatives are being integrated into various nanostructures for biomedical applications. researchgate.nettandfonline.commdpi.com One study reported the development of tranexamic acid-loaded solid lipid nanoparticles (SLNs) to improve its delivery through the skin. tandfonline.com These SLNs, with a particle size of approximately 225-235 nm, showed a sustained release of the drug and a 3.4-fold enhancement in skin permeation. tandfonline.com

Another area of research involves using tranexamic acid as a capping or reducing agent in the synthesis of metallic nanoparticles. For example, tranexamic acid-derived gold nanoparticles (Tr-AuNps), with an average size of 35 nm, have been synthesized and used to modify electrodes for sensing applications. pjaec.pkresearchgate.net Furthermore, tranexamic acid has been incorporated into electrospun nanofibers for use as hemostatic dressings in orthopedic surgery. mdpi.com These nanofibers, which also contained other active ingredients, showed rapid hemostatic effects. mdpi.com The adsorption of tranexamic acid onto hydroxyapatite (B223615) nanoparticles has also been proposed as a strategy to create bioceramics with hemostatic properties. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

AI and ML can accelerate the drug discovery pipeline in several key areas:

Target-Aware Molecule Generation : Generative AI models, such as Microsoft's TamGen, can design entirely new molecules tailored to bind to specific biological targets. microsoft.com This approach could be used to generate novel derivatives of tranexamic acid with potentially higher potency or better specificity for plasminogen, moving beyond simple analogues. microsoft.comnih.gov

Compound Property Prediction : AI algorithms can predict the physicochemical and biological properties of virtual compounds, including their efficacy and safety profiles. optibrium.com This allows researchers to screen vast virtual libraries of potential tranexamic acid derivatives and prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov

Synthesis Planning : AI tools can devise the most efficient chemical synthesis routes for complex molecules. optibrium.com This could optimize the production of known and novel this compound derivatives.

Furthermore, ML models are already being used to analyze complex clinical data related to tranexamic acid administration. In one study, machine learning techniques were used to analyze a nationwide trauma registry to understand the differential effects of tranexamic acid among various trauma patient phenotypes. nih.gov Another study used ML to develop a predictive model for blood transfusion needs in patients undergoing hip arthroplasty, with tranexamic acid use being a key input variable. researchgate.net These applications demonstrate the power of AI to extract complex patterns from large datasets, which can inform both clinical practice and future drug development. nih.govacs.org As the quality and volume of chemical and biological data grow, the synergy between AI and chemistry is expected to lead to the discovery of new, more effective antifibrinolytic agents based on the tranexamic acid scaffold. acs.org

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing BOC-Tranexamic Acid derivatives in vitro?

To ensure reproducible synthesis, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent racemization, a common issue in amino acid derivatives. For characterization, tandem mass spectrometry (LC-MS/MS) can confirm molecular weights and fragmentation patterns, while X-ray crystallography may resolve stereochemical ambiguities .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Use a crossover study design with controlled variables (e.g., administration route, dosage, and fasting status). Plasma concentration-time curves should be analyzed via non-compartmental modeling to calculate AUC, Cmax, and half-life. Include control groups receiving unmodified tranexamic acid (TXA) to benchmark bioavailability. Tissue distribution studies require organ-specific homogenization followed by LC-MS/MS quantification .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound efficacy studies?

Apply nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 and Hill coefficients. For small sample sizes, Bayesian hierarchical models improve precision. Pairwise comparisons between doses should use Tukey’s HSD test to control for Type I errors. Meta-analyses of existing TXA studies can inform power calculations for new trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different bleeding models?